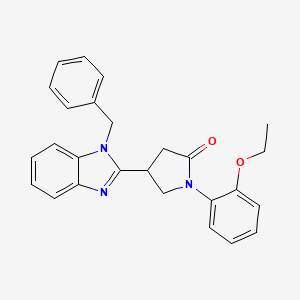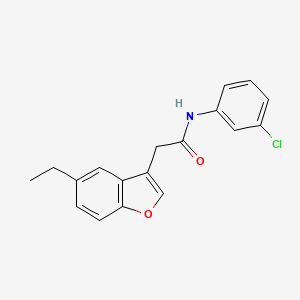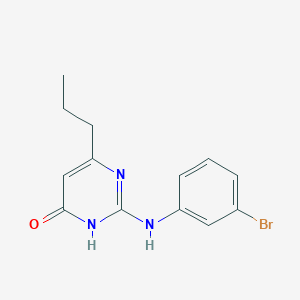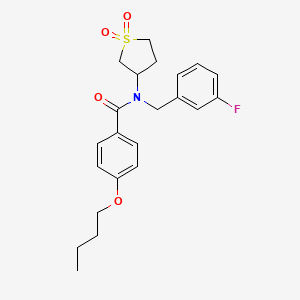
4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one” is a complex organic compound that belongs to the class of benzodiazoles and pyrrolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound suggests it may have interesting pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Ring: Starting with a suitable benzylamine and ortho-substituted nitrobenzene, the benzodiazole ring can be formed through a cyclization reaction.
Pyrrolidinone Formation: The pyrrolidinone ring can be synthesized by reacting an appropriate ketone with an amine under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzodiazole and pyrrolidinone intermediates using a suitable coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the nitro group (if present) or at the carbonyl group in the pyrrolidinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzodiazole or pyrrolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group may yield benzaldehyde, while reduction of the carbonyl group in the pyrrolidinone ring may yield a secondary alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds containing benzodiazole and pyrrolidinone moieties are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against various biological targets, including kinases and G-protein coupled receptors.
Medicine
Medicinally, such compounds are investigated for their potential therapeutic effects. They may possess anti-inflammatory, anti-cancer, or anti-microbial properties, making them candidates for drug development.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of “4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one” would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, inhibiting their activity or modulating their function. This interaction can occur through binding to the active site or allosteric sites, leading to changes in the protein’s conformation and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one
- 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one
Uniqueness
The presence of the ethoxy group in “4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one” may confer unique chemical and biological properties compared to its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to different pharmacokinetic and pharmacodynamic profiles.
Propiedades
Fórmula molecular |
C26H25N3O2 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
4-(1-benzylbenzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C26H25N3O2/c1-2-31-24-15-9-8-14-23(24)28-18-20(16-25(28)30)26-27-21-12-6-7-13-22(21)29(26)17-19-10-4-3-5-11-19/h3-15,20H,2,16-18H2,1H3 |
Clave InChI |
OYFYDCXOCCIANZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-oxo-3-(4-piperidin-1-ylpiperidin-1-yl)propyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11415547.png)
![N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide](/img/structure/B11415552.png)
![N-{(1Z)-3-{[2-(diethylamino)ethyl]amino}-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide](/img/structure/B11415562.png)
![methyl (2Z)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11415565.png)

![N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11415584.png)

![9-ethoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B11415599.png)
![3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-[(3-methylthiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B11415604.png)
![N-{6-Methyl-1-propyl-1H-pyrazolo[3,4-B]quinolin-3-YL}benzenesulfonamide](/img/structure/B11415608.png)
methanone](/img/structure/B11415610.png)



